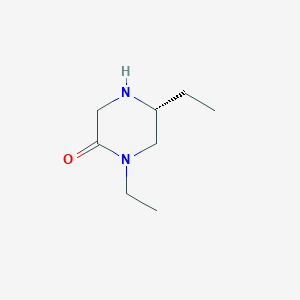

(R)-1,5-Diethylpiperazin-2-one

Description

Significance of Nitrogen-Containing Heterocycles in Chemical Research

Nitrogen-containing heterocycles are organic compounds that feature a ring structure containing at least one nitrogen atom. These molecules are of immense importance in chemical research, primarily due to their widespread presence in nature and their diverse applications. Current time information in Bangalore, IN.rsc.orgrsc.org They form the core structure of a vast number of natural products, including alkaloids, vitamins, and antibiotics. caltech.edu

In medicinal chemistry, nitrogen heterocycles are considered "privileged structures" because they are found in a significant percentage of FDA-approved small-molecule drugs. rsc.orgcaltech.edu The presence of nitrogen atoms can impart favorable physicochemical properties, such as improved solubility and the ability to form hydrogen bonds, which are critical for molecular recognition and binding to biological targets. caltech.edu Their utility also extends to agrochemicals, functional materials, and as specialized ligands in catalysis. rsc.org The continuous demand for novel molecules in these areas drives ongoing research into new and efficient methods for synthesizing and functionalizing these heterocyclic systems. rsc.org

Role of Piperazinone Derivatives as Chiral Building Blocks

Among the vast family of nitrogen-containing heterocycles, piperazinone derivatives hold a special place as versatile chiral building blocks. rsc.orgnih.gov A chiral building block is a molecule that exists in a specific three-dimensional form (enantiomer) and can be used to construct larger, more complex chiral molecules in a controlled manner. The use of such building blocks is fundamental to modern asymmetric synthesis, particularly in the pharmaceutical industry, where the specific stereochemistry of a drug is often directly linked to its efficacy and safety. Current time information in Bangalore, IN.

Piperazin-2-ones, which feature a six-membered ring with two nitrogen atoms, a carbonyl group, and at least one stereocenter, are particularly valuable. rsc.orgnih.gov Their rigid, conformationally constrained structure can be exploited to control the stereochemical outcome of reactions. rsc.org Synthetic chemists have developed various enantioselective methods to prepare these compounds, including the asymmetric hydrogenation of pyrazin-2-ols and palladium-catalyzed asymmetric allylic alkylation. rsc.orgcaltech.edunih.gov These strategies provide access to optically pure piperazinones that serve as key intermediates for synthesizing a range of important molecules, from peptide mimics to complex pharmaceutical agents. rsc.orgnih.gov

Overview of (R)-1,5-Diethylpiperazin-2-one in Stereoselective Chemical Transformations

This compound is a specific chiral piperazinone derivative. As a member of this class of compounds, it is recognized as a valuable building block for stereoselective synthesis. While detailed research findings on the specific applications of this compound are not extensively documented in publicly available literature, its structure is indicative of its function. The "R" designation specifies the absolute configuration at its chiral center, making it an enantiomerically pure compound.

The presence of two ethyl groups at the N1 and C5 positions provides specific steric and electronic properties that can influence subsequent chemical transformations. Synthetic strategies for related chiral piperazin-2-ones often involve the highly controlled, stereoselective introduction of substituents onto the piperazinone core. rsc.orgnih.govnih.gov These methods, such as catalytic asymmetric allylic alkylation, are designed to create specific stereocenters, leading to compounds like this compound. nih.govnih.gov Such building blocks are designed for incorporation into larger, more complex molecules, where the defined stereochemistry of the piperazinone unit is critical for the final product's function.

Below are the key identification and property data for this compound.

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 1217603-45-6 |

| Molecular Formula | C8H16N2O |

| Molecular Weight | 156.23 g/mol |

| SMILES Code | O=C1N(CC)CC@@HNC1 |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H16N2O |

|---|---|

Molecular Weight |

156.23 g/mol |

IUPAC Name |

(5R)-1,5-diethylpiperazin-2-one |

InChI |

InChI=1S/C8H16N2O/c1-3-7-6-10(4-2)8(11)5-9-7/h7,9H,3-6H2,1-2H3/t7-/m1/s1 |

InChI Key |

IYZRHXDFJURKOL-SSDOTTSWSA-N |

Isomeric SMILES |

CC[C@@H]1CN(C(=O)CN1)CC |

Canonical SMILES |

CCC1CN(C(=O)CN1)CC |

Origin of Product |

United States |

Spectroscopic and Structural Elucidation of R 1,5 Diethylpiperazin 2 One

Vibrational Spectroscopy

Raman Spectroscopy for Vibrational Fingerprinting and Process Monitoring

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the vibrational modes of a molecule, yielding a unique "fingerprint" that is highly specific to its chemical structure. researchgate.net For (R)-1,5-Diethylpiperazin-2-one, the Raman spectrum would be characterized by a series of bands corresponding to the vibrations of its constituent functional groups.

Vibrational Fingerprinting:

The key vibrational modes expected for this compound include:

C-H Stretching: Vibrations of the ethyl and piperazinone ring C-H bonds would appear in the 2800-3100 cm⁻¹ region.

C=O Stretching: The carbonyl group of the amide moiety will produce a strong and characteristic band, typically in the range of 1630-1680 cm⁻¹. The exact position can be sensitive to the local molecular environment and hydrogen bonding.

C-N Stretching: The stretching vibrations of the C-N bonds within the piperazinone ring and the N-ethyl groups are expected in the 1000-1350 cm⁻¹ region.

Ring Vibrations: Skeletal vibrations of the piperazinone ring will give rise to a complex pattern of bands in the fingerprint region (below 1500 cm⁻¹), which are highly characteristic of the heterocyclic structure.

Process Monitoring:

Raman spectroscopy is increasingly utilized as a Process Analytical Technology (PAT) tool in pharmaceutical and chemical manufacturing. nih.govnih.gov Its ability to perform real-time, in-situ measurements makes it ideal for monitoring key process parameters. nih.gov For the synthesis or processing of this compound, Raman spectroscopy could be employed to:

Monitor the consumption of reactants and the formation of the product in real-time.

Track changes in concentration and polymorphy during crystallization processes.

Ensure consistent product quality and process efficiency. researchgate.net

Table 1: Expected Raman Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |

| C-H Stretching (Aliphatic) | 2800 - 3000 | Strong |

| C=O Stretching (Amide) | 1630 - 1680 | Strong |

| CH₂ Scissoring | 1440 - 1480 | Medium |

| C-N Stretching | 1000 - 1350 | Medium |

| Piperazinone Ring Deformations | 400 - 1200 | Medium-Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. researchgate.net The absorption of this energy promotes electrons from lower energy molecular orbitals to higher energy ones. fluorochem.co.uk For this compound, the primary chromophore is the amide group within the piperazinone ring.

The electronic transitions associated with the amide chromophore are:

n → π* Transition: This involves the excitation of a non-bonding electron (from the oxygen or nitrogen atom) to an anti-bonding π* orbital. These transitions are typically weak, with molar absorptivity (ε) values generally less than 100 L mol⁻¹ cm⁻¹, and occur at longer wavelengths, usually above 210 nm.

π → π* Transition: This transition involves the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital. These are generally strong absorptions with high molar absorptivity (ε) values, often in the range of 1,000 to 10,000 L mol⁻¹ cm⁻¹, and occur at shorter wavelengths, typically below 200 nm for simple amides.

The position and intensity of these absorption bands can be influenced by the solvent polarity and the substitution pattern on the piperazinone ring. The ethyl groups on the nitrogen atoms are not expected to significantly alter the position of the main absorption bands compared to the parent piperazin-2-one (B30754).

Table 2: Expected UV-Vis Absorption Data for this compound

| Electronic Transition | Expected λmax (nm) | Expected Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Orbital Promotion |

| n → π | ~210 - 230 | < 100 | Non-bonding to anti-bonding π |

| π → π | < 200 | 1,000 - 10,000 | Bonding π to anti-bonding π |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique would provide unambiguous information about the bond lengths, bond angles, and conformation of the this compound molecule in the solid state.

Solid-State Conformation:

The six-membered piperazinone ring is not planar and can adopt several conformations, with the most common being the chair and boat forms. For substituted piperazines, the thermodynamically favored chair conformation is often observed in the solid state. nih.gov In the case of this compound, the ethyl groups at the N1 and C5 positions would likely adopt equatorial positions in a chair conformation to minimize steric hindrance.

Crystal Packing and Intermolecular Interactions:

The crystal structure would also reveal how the molecules are packed in the unit cell. The primary intermolecular interactions governing the crystal packing of this compound would be dipole-dipole interactions involving the polar amide group and van der Waals forces between the ethyl groups and the heterocyclic rings. In the absence of strong hydrogen bond donors, the crystal packing will be dictated by the optimization of these weaker interactions to achieve the most stable crystalline lattice. The absolute configuration of the chiral center at C5 could also be definitively determined using anomalous dispersion effects in the X-ray diffraction data. nih.gov

Table 3: Anticipated Crystallographic Parameters for this compound

| Parameter | Expected Information |

| Crystal System | To be determined by diffraction experiment (e.g., Monoclinic, Orthorhombic) |

| Space Group | To be determined, will be a chiral space group due to the (R)-enantiomer. |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Conformation of Ring | Likely a chair conformation with equatorial substituents. |

| Intermolecular Forces | Dipole-dipole interactions, van der Waals forces. |

| Absolute Configuration | Confirmed as (R) at the C5 position. |

Computational and Theoretical Investigations of R 1,5 Diethylpiperazin 2 One

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural characteristics of molecular systems.

Density Functional Theory (DFT) is a primary computational method used to determine the ground-state electronic structure of molecules. nih.govmatlantis.commdpi.com It offers a balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules like (R)-1,5-Diethylpiperazin-2-one. nih.gov The process begins with geometry optimization, where DFT calculations systematically alter the molecule's geometry to find the lowest energy conformation, corresponding to the most stable three-dimensional structure. matlantis.com Functionals such as B3LYP are commonly paired with basis sets like 6-311++G* to perform these calculations. nih.gov

This optimization provides precise data on bond lengths, bond angles, and dihedral angles. For the piperazin-2-one (B30754) ring, DFT can accurately model the puckering of the ring and the spatial orientation of the two ethyl substituents. The electronic structure is subsequently derived from the optimized geometry, yielding information about the distribution of electron density, molecular orbital energies, and the molecular electrostatic potential (MEP). The MEP map visually identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for predicting intermolecular interactions. researchgate.net

Table 1: Representative Geometric Parameters Calculated by DFT for a Piperazinone Ring Note: This table presents typical values for a substituted piperazinone ring system as specific experimental or calculated data for this compound is not readily available in the cited literature. The parameters are calculated using a common DFT method (e.g., B3LYP/6-31G(d,p)).

| Parameter | Typical Calculated Value |

| C=O Bond Length | ~1.23 Å |

| C-N (amide) Bond Length | ~1.36 Å |

| C-N (amine) Bond Length | ~1.46 Å |

| C-C Bond Length | ~1.53 Å |

| N-C-C Angle | ~110-115° |

| C-N-C Angle | ~115-120° |

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.commdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. mdpi.comnih.gov A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap indicates a molecule is more reactive and polarizable. nih.gov For this compound, the HOMO is expected to be localized primarily on the nitrogen atoms and the carbonyl oxygen, which are the most electron-rich centers. The LUMO is likely distributed over the carbonyl group (C=O), which is the primary electron-accepting site.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. nih.govajchem-a.com

Table 2: Global Reactivity Descriptors Derived from HOMO-LUMO Energies

| Descriptor | Formula | Interpretation |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. mdpi.com |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. ajchem-a.com |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. ajchem-a.com |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. nih.gov |

| Chemical Potential (μ) | -(I + A) / 2 | Relates to the "escaping tendency" of electrons. nih.gov |

| Electrophilicity Index (ω) | μ² / (2η) | Quantifies the ability to accept electrons. nih.gov |

Computational methods can accurately predict various spectroscopic properties, which is invaluable for structure verification and interpretation of experimental data. researchgate.netscielo.org.za

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used with DFT, is a reliable approach for calculating the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) for ¹H and ¹³C nuclei. scielo.org.za By calculating the spectra for different possible conformations and averaging them based on their Boltzmann population, a theoretical spectrum can be generated that closely matches experimental results, aiding in the assignment of complex spectra. github.iomdpi.com

IR Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule from its optimized geometry. superfri.org These calculations predict the positions and intensities of absorption bands corresponding to specific vibrational modes, such as C=O stretching, C-H bending, and C-N stretching. Comparing the computed spectrum with the experimental one helps in the detailed assignment of vibrational bands. scielo.org.za

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) and intensities in a UV-Vis spectrum. scielo.org.zanih.gov These calculations can identify the specific molecular orbitals involved in electronic transitions, such as n → π* or π → π* transitions, which are characteristic of the carbonyl group in the piperazinone ring. researchgate.net

Conformational Analysis and Dynamics

The six-membered piperazin-2-one ring typically exists in non-planar conformations like chair, boat, or twist-boat forms to relieve ring strain. The chair conformation is often the most stable. nih.gov For this compound, computational methods can be used to perform a conformational search by systematically rotating the bonds associated with the two ethyl groups and the ring itself. The energy of each conformation is calculated to identify the global minimum (the most stable conformer) and other low-energy local minima. mdpi.com

Furthermore, the energy barriers to rotation, particularly around the C-N bonds connecting the ethyl groups to the ring, can be calculated. nih.gov These rotational barriers determine the rate of interconversion between different conformers at a given temperature. Low rotational barriers suggest that the molecule is flexible and can easily adopt different shapes. nih.gov

The presence and orientation of the two ethyl groups at the N1 and C5 positions significantly influence the conformational equilibrium of the piperazin-2-one ring. The substituents can adopt either an axial or an equatorial position relative to the ring. Generally, bulky substituents prefer the equatorial position to minimize steric hindrance (1,3-diaxial interactions). nih.gov

In this compound, DFT calculations would be used to compare the relative energies of conformers with different arrangements of the ethyl groups (e.g., equatorial-equatorial, axial-equatorial). It is highly probable that the most stable conformation will have both large ethyl groups in equatorial or pseudo-equatorial positions to minimize steric clash. nih.gov The specific chirality at the C5 position will dictate the precise low-energy conformations available to the molecule.

Molecular Dynamics Simulations and Energetic Landscape

Conformational Preferences

Detailed conformational analysis of substituted piperazines and other heterocyclic systems indicates that the chair conformation is often the most thermodynamically stable arrangement. nih.govnih.gov For this compound, several distinct chair-like and boat-like conformers can be postulated, distinguished by the axial or equatorial positioning of the two ethyl groups.

Molecular mechanics and density functional theory (DFT) calculations are typically employed to optimize the geometry of these potential conformers and calculate their relative energies. These calculations help identify the ground-state conformation and the energetic penalty associated with adopting less stable forms.

For a disubstituted ring system like this, the steric hindrance between the substituents and the ring atoms plays a crucial role. Generally, substituents prefer to occupy equatorial positions to minimize steric strain, specifically 1,3-diaxial interactions. In the case of this compound, the conformational analysis would focus on the interplay between the N1-ethyl group and the N5-ethyl group and their influence on the ring's puckering.

The following table provides a hypothetical representation of the relative energies for various conformers of this compound, as would be determined by computational methods. This data is illustrative of the expected outcomes from such a study.

| Conformer | N1-Ethyl Orientation | N5-Ethyl Orientation | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |

|---|---|---|---|---|

| Chair 1 | Equatorial | Equatorial | 0.00 | ~75.1 |

| Chair 2 | Equatorial | Axial | 1.50 | ~7.9 |

| Chair 3 | Axial | Equatorial | 1.80 | ~4.5 |

| Twist-Boat 1 | Pseudo-equatorial | Pseudo-equatorial | 4.50 | ~0.1 |

| Boat 1 | Equatorial | Equatorial | 6.00 | <0.1 |

Energetic Landscape from Molecular Dynamics

While static calculations provide information on energy minima, MD simulations offer a dynamic picture of the molecule's behavior over time. nih.gov By simulating the atomic motions of this compound in a solvent environment (such as water or chloroform) at a given temperature, it is possible to map its energetic landscape. These simulations can reveal the pathways and transition states for conformational changes, such as the ring inversion from one chair form to another.

The results of MD simulations are often analyzed by tracking key geometric parameters, such as dihedral angles within the piperazin-2-one ring. Plotting the potential energy as a function of these dihedral angles generates a Ramachandran-like plot that visualizes the low-energy (stable) and high-energy (unstable) regions of the molecule's conformational space.

The table below illustrates the type of data that can be extracted from MD simulations, showing the probable ranges for key dihedral angles that define the ring's conformation.

| Dihedral Angle | Atoms Involved | Mean Value (degrees) | Standard Deviation (degrees) |

|---|---|---|---|

| ω1 | C6-N1-C2-C3 | -55.2 | ± 4.5 |

| ω2 | N1-C2-C3-N4 | +58.9 | ± 5.1 |

| ω3 | C2-C3-N4-C5 | -60.1 | ± 4.8 |

| ω4 | C3-N4-C5-C6 | +57.3 | ± 4.9 |

| ω5 | N4-C5-C6-N1 | -54.5 | ± 4.2 |

| ω6 | C5-C6-N1-C2 | +53.8 | ± 4.6 |

Applications of R 1,5 Diethylpiperazin 2 One in Advanced Organic Synthesis

Role as a Chiral Auxiliary or Ligand in Asymmetric Catalysis

The stereochemically defined structure of (R)-1,5-Diethylpiperazin-2-one makes it a candidate for applications as both a chiral auxiliary and a ligand in asymmetric catalysis. Chiral auxiliaries are compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is cleaved, having imparted its chirality to the product.

While specific documented examples for this compound are not extensively detailed in prominent literature, the broader class of chiral piperazinones and related nitrogen-containing heterocycles are well-established as effective chiral auxiliaries. For instance, related oxazolidin-2-ones are widely used to direct asymmetric aldol (B89426) reactions, alkylations, and acylations with high levels of diastereoselectivity. The principle relies on the chiral scaffold to create a sterically hindered environment, forcing reagents to approach from a specific trajectory, thus controlling the formation of a new stereocenter.

As a ligand, the nitrogen and oxygen atoms within the piperazinone core can coordinate to a metal center. This coordination modifies the electronic and steric properties of the metal catalyst, creating a chiral environment that can induce enantioselectivity in a variety of transformations, such as hydrogenations, allylic alkylations, and cyclizations. The design of such ligands is crucial, as even subtle changes to the ligand structure can significantly impact the catalyst's reactivity and selectivity.

Application as a Chiral Building Block for Complex Molecule Synthesis

Beyond its role in directing reactions, this compound serves as a chiral building block, where its core structure is retained within the final target molecule. This approach is fundamental in drug discovery and natural product synthesis, where introducing stereochemically complex fragments can significantly enhance biological activity and specificity.

One of the significant applications of chiral piperazin-2-ones is their conversion into chiral gem-disubstituted piperazines. The piperazine (B1678402) moiety is a common feature in many pharmaceuticals, and introducing a quaternary stereocenter (a carbon atom bonded to four different non-hydrogen groups) can improve drug-like properties by increasing molecular complexity and metabolic stability.

A key strategy involves the palladium-catalyzed decarboxylative asymmetric allylic alkylation of N-protected piperazin-2-one (B30754) substrates. This method allows for the synthesis of α,α-disubstituted piperazin-2-ones in high yield and enantioselectivity. The resulting chiral piperazinone products can then be chemically reduced to yield the corresponding valuable chiral gem-disubstituted piperazines.

| Precursor Class | Catalytic Method | Product Class | Significance |

| N-Boc-protected piperazin-2-ones | Palladium-catalyzed decarboxylative allylic alkylation | Chiral α,α-disubstituted piperazin-2-ones | Access to quaternary stereocenters |

| Chiral piperazin-2-ones | Reduction (e.g., with LiAlH₄) | Chiral gem-disubstituted piperazines | Important scaffolds in medicinal chemistry |

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved stability and oral bioavailability. The rigid ring system of piperazin-2-ones makes them excellent scaffolds for creating conformationally constrained peptidomimetics. By incorporating this scaffold, chemists can lock a portion of a peptide-like molecule into a specific three-dimensional shape, often mimicking secondary structures like β-turns.

This conformational restriction is crucial for enhancing binding affinity to biological targets such as receptors or enzymes. The synthesis involves using the piperazinone as a dipeptide surrogate, where functional groups on the ring can be used to attach other amino acid residues or pharmacophoric elements.

Chiral piperazin-2-ones can also serve as intermediates in the synthesis of β-amino acids. These compounds are valuable building blocks for the construction of β-peptides, which can form stable, predictable secondary structures like helices and sheets. Certain synthetic routes that produce α,α-disubstituted tetrahydropyrimidin-2-ones, close structural relatives of piperazin-2-ones, can be hydrolyzed to yield chiral β²,²-amino acids (beta-amino acids with two substituents at the alpha position). Although direct conversion pathways from this compound are less commonly cited, the structural analogy suggests its potential in similar synthetic strategies. The challenge in synthesizing β-amino acids, particularly those with substitution at the α-position (β²), makes such heterocyclic precursors highly valuable.

Utility in the Synthesis of Heterocyclic Scaffolds for Chemical Biology Research

The piperazinone core is a "privileged scaffold," meaning it is a structural framework that can bind to multiple biological targets, making it a valuable starting point for drug discovery. This compound can be chemically modified to create libraries of diverse heterocyclic compounds for chemical biology research. The nitrogen atoms in the ring can be functionalized, and the carbonyl group can be transformed, allowing for the synthesis of a wide array of derivatives. These derivatives can be screened for biological activity against various targets, aiding in the identification of new therapeutic agents.

Integration into Multi-Catalytic Approaches for Stereoselective Transformations

Modern organic synthesis increasingly relies on multi-catalytic or one-pot reactions where multiple transformations occur sequentially in a single reaction vessel. This approach improves efficiency by reducing the need for intermediate purification steps. Chiral building blocks like this compound can be integrated into such processes. For example, a reaction sequence might involve an initial enzyme-catalyzed step to set one stereocenter, followed by a metal-catalyzed reaction where the chiral piperazinone fragment directs the formation of another. The development of catalytic systems that can perform multiple stereoselective bond formations in a single operation is a significant challenge, and the use of well-defined chiral intermediates is key to the success of these strategies.

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Routes

A primary objective will be the design of an asymmetric synthesis that establishes the (R)-stereochemistry at the C5 position in a highly controlled manner. This could potentially be achieved through the use of chiral auxiliaries, organocatalysis, or transition-metal-catalyzed asymmetric reactions. For instance, a convergent synthesis starting from readily available chiral precursors would be highly desirable.

Furthermore, the principles of green chemistry should be integrated into the synthetic design. This includes the use of renewable starting materials, atom-economical reactions, and the minimization of solvent use and energy consumption. The exploration of flow chemistry methodologies could also offer significant advantages in terms of safety, scalability, and reproducibility.

Table 1: Comparison of Potential Synthetic Routes

| Route | Key Transformation | Potential Advantages | Anticipated Challenges |

|---|---|---|---|

| Chiral Auxiliary-Directed | Diastereoselective alkylation of a piperazin-2-one (B30754) precursor | Well-established methodology, high diastereoselectivity | Additional steps for auxiliary attachment and removal |

| Asymmetric Organocatalysis | Enantioselective Michael addition or Mannich reaction | Metal-free, environmentally benign | Catalyst loading and turnover, substrate scope |

| Transition-Metal Catalysis | Asymmetric hydrogenation or amination | High enantioselectivity, broad functional group tolerance | Catalyst cost and sensitivity, ligand design |

Exploration of Undiscovered Reactivity Profiles

A thorough understanding of the chemical reactivity of (R)-1,5-Diethylpiperazin-2-one is crucial for its potential application as a building block in medicinal chemistry. The presence of a lactam functionality, two nitrogen atoms with differing steric and electronic environments, and a chiral center suggests a rich and potentially underexplored reactivity profile.

Future investigations should systematically probe the reactivity of various positions within the molecule. For example, the N1 and N4 positions could be subjected to a range of alkylation, acylation, and arylation reactions to explore the impact of substituent changes on the molecule's properties. The lactam carbonyl group could be a target for reduction, addition of organometallic reagents, or ring-opening reactions.

Advanced Computational Modeling for Structure-Reactivity Relationships

In conjunction with experimental studies, advanced computational modeling will be a powerful tool for accelerating the understanding of this compound. Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to predict its three-dimensional structure, conformational preferences, and electronic properties.

These computational models can provide valuable insights into the molecule's reactivity. For instance, calculations of frontier molecular orbitals (HOMO and LUMO) can help to predict the sites most susceptible to nucleophilic or electrophilic attack. Transition state modeling can be used to elucidate the mechanisms of potential reactions and to predict their stereochemical outcomes.

Furthermore, the development of accurate force fields for molecular dynamics simulations would enable the study of the conformational dynamics of this compound and its derivatives in different solvent environments. This information is critical for understanding its interactions with biological macromolecules.

Table 2: Focus of Computational Modeling Studies

| Modeling Technique | Research Question | Predicted Outcome |

|---|---|---|

| Density Functional Theory (DFT) | What is the lowest energy conformation of the molecule? | Prediction of bond lengths, bond angles, and dihedral angles. |

| Frontier Molecular Orbital (FMO) Analysis | Which atoms are the most likely sites for electrophilic and nucleophilic attack? | Identification of the HOMO and LUMO and their spatial distribution. |

| Transition State (TS) Modeling | What is the energy barrier and geometry of the transition state for a given reaction? | Elucidation of reaction mechanisms and prediction of stereoselectivity. |

Expansion of Synthetic Utility in Complex Chemical Libraries

A primary goal for the future research of this compound is to establish its utility as a versatile building block for the construction of complex chemical libraries. These libraries, containing a diverse array of structurally related compounds, are essential for high-throughput screening and the discovery of new drug candidates.

To achieve this, robust and reliable synthetic methodologies will need to be developed to introduce a wide range of substituents at various positions of the piperazinone core. This could involve the use of modern cross-coupling reactions, multicomponent reactions, and diversity-oriented synthesis strategies.

Q & A

Q. What peer-review criteria are critical for validating studies on this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.